molecular formula C18H21N3O2 B3066056 NSC308848 CAS No. 69408-82-8

NSC308848

Cat. No.: B3066056
CAS No.: 69408-82-8
M. Wt: 311.4 g/mol
InChI Key: QDFFNSUDGUZZSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NSC308848, also known as “1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-”, “NSC-308848”, or “64M3VNL7T2”, is a small molecular transcription factor inhibitor . Its primary targets are the Myc-Max complex, which are transcription factors . These transcription factors play a crucial role in cellular functions including proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting the Myc-Max complex from binding DNA and inducing gene transcription . This interaction results in changes in the cellular functions regulated by these transcription factors, leading to the induction of apoptosis and inhibition of cellular transformation .

Biochemical Pathways

The compound affects the Myc pathway, a network of transcriptional regulators involved in a variety of cellular functions . By inhibiting the Myc-Max complex, this compound interferes with this pathway at different levels, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in Myc-overexpressing cells and the inhibition of Myc-induced cellular transformation . It has been shown to have prominent effects in MYCN overexpressing neuroblastoma cells .

Action Environment

It is known that the compound should be protected from light and stored at 2-8°c , suggesting that these factors may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that NSC308848 inhibits the Myc-Max complex from binding DNA and inducing gene transcription, which promotes apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the Myc-Max complex. This complex is involved in binding DNA and inducing gene transcription. By inhibiting this complex, this compound promotes apoptosis and inhibits Myc-induced cellular transformation .

Temporal Effects in Laboratory Settings

It has been observed that this compound induces apoptosis in Myc-overexpressing cells and inhibits Myc-induced cellular transformation . This suggests that this compound may have long-term effects on cellular function.

Preparation Methods

The synthesis of NSC308848 involves several steps. The key synthetic route includes the reaction of 5-amino-1,8-naphthalic anhydride with diethylamine in the presence of a suitable solvent The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product

Chemical Reactions Analysis

NSC308848 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinone derivative, while reduction may yield a hydroquinone derivative.

Scientific Research Applications

NSC308848 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

NSC308848 is similar to other transcription factor inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with transcription factors in a distinct manner. This interaction results in unique biological effects that are not observed with other similar compounds .

Properties

IUPAC Name

5-amino-2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-20(4-2)8-9-21-17(22)14-7-5-6-12-10-13(19)11-15(16(12)14)18(21)23/h5-7,10-11H,3-4,8-9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFFNSUDGUZZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219563
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69408-82-8
Record name NSC-308848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC308848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69408-82-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-(2-(DIETHYLAMINO)ETHYL)-1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64M3VNL7T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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